molecular formula C10H15NO3 B2960223 Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-90-4

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B2960223
CAS No.: 99027-90-4
M. Wt: 197.234
InChI Key: JKCMHTNELDNMNY-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: is a chemical compound with the molecular formula C10H15NO3. It is a derivative of bicyclic compounds and is known for its unique structural features, which include a bicyclic ring system with oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a suitable diol with an amine under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness: Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its bicyclic structure with oxygen and nitrogen atoms, which differentiates it from other similar compounds

Biological Activity

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS No. 99027-90-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3 with a molecular weight of 197.23 g/mol. The compound features a bicyclic structure that includes an oxygen atom in the ring, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

  • Preliminary studies suggest that the compound exhibits antimicrobial properties against certain Gram-negative bacteria, potentially through inhibition of the Type III secretion system (T3SS), a virulence factor in pathogenic bacteria .

2. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial virulence mechanisms. For example, it has shown promise in downregulating the expression of virulence factors in enteropathogenic E. coli (EPEC) models .

3. Cytotoxicity

  • Studies have indicated that at high concentrations, this compound can exhibit cytotoxic effects on mammalian cell lines, warranting further investigation into its safety profile and therapeutic window .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits T3SS in Gram-negative bacteria ,
Enzyme InhibitionDownregulation of virulence factors
CytotoxicityExhibits cytotoxic effects at high concentrations ,

Case Study: Inhibition of Type III Secretion System

A detailed investigation was conducted using a CPG2-reporter assay to assess the impact of this compound on T3SS activity in EPEC strains. The compound was tested at various concentrations, revealing significant inhibition at higher doses (IC50 around 50 μM), highlighting its potential as a therapeutic agent against bacterial infections resistant to traditional antibiotics .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Binding to Enzymatic Targets : The structural features allow it to interact with specific enzymes involved in bacterial virulence.
  • Modulation of Gene Expression : The compound may influence the transcriptional activity of genes associated with pathogenicity, thereby reducing bacterial virulence.

Properties

IUPAC Name

tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCMHTNELDNMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(O1)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99027-90-4
Record name tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-hydroxycarbamate (9.2 g, 69.10 mmol, 1.00 equiv) and cyclopenta-1,3-diene (20.2 g, 305.59 mmol, 4.42 equiv) in methanol (600 mL) was added of a solution of sodium periodate (17 g, 79.48 mmol, 1.15 equiv) in water (180 mL) dropwise at 0° C. with stirring in 30 min. The reaction mixture was stirred for another 30 min at 0° C. and then diluted with 600 mL of water. The solution was extracted with 3×300 mL of ethyl acetate. The combined organic layers was washed with 2×200 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 9.1 g (67%) of tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a white solid. 1HNMR (400 MHz, D2O, ppm) δ 6.42 (2H, s), 5.22 (1H, s), 4.99 (1H, s), 1.99 (1H, d, J=8.4 Hz), 1.73 (1H, d, J=8.4 Hz), 1.47 (9H, s).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

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